molecular formula C6H9N3O3 B2532267 Isometronidazole-D4 CAS No. 2469037-64-5

Isometronidazole-D4

Cat. No. B2532267
CAS RN: 2469037-64-5
M. Wt: 175.18
InChI Key: RSXWJXPKLRYMHW-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isometronidazole-D4 (IMD-D4) is a novel synthetic molecule with promising applications in the field of scientific research. IMD-D4 is a derivative of isometronidazole, a member of the nitroimidazole family of compounds, which have been used as antimicrobial agents for decades. IMD-D4 has been found to have a variety of biochemical and physiological effects, and is being studied for its potential use in laboratory experiments.

Scientific Research Applications

Isometronidazole as a Radiosensitizer in Lung Cancer Treatment

Isometronidazole has been evaluated for its efficacy as a radiosensitizer during preoperative irradiation in lung cancer patients. The study aimed to assess the tolerance of isometronidazole in this context and to characterize the morphological post-radiation changes in the tissues of carcinomas removed during surgery. It was found that isometronidazole did not cause severe side effects in patients and significantly improved the radiation injury of the tumor parenchyma, indicating its potential application in enhancing the effectiveness of radiation therapy in lung cancer treatment (Zharkov et al., 1991).

properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(2-methyl-4-nitroimidazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-5-7-6(9(11)12)4-8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXWJXPKLRYMHW-RRVWJQJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C=C(N=C1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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